molecular formula C5H9Cl3O2Sn B14620195 Methyl 3-(trichlorostannyl)butanoate CAS No. 59586-05-9

Methyl 3-(trichlorostannyl)butanoate

Cat. No.: B14620195
CAS No.: 59586-05-9
M. Wt: 326.2 g/mol
InChI Key: DDWBBVMWMYPHKO-UHFFFAOYSA-K
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Description

Methyl 3-(trichlorostannyl)butanoate is an organotin compound characterized by a trichlorostannyl (-SnCl₃) group attached to the β-carbon of a methyl butanoate backbone. Organotin compounds are widely studied for their applications in catalysis, polymer stabilization, and organic synthesis due to their Lewis acidity and unique reactivity.

Properties

CAS No.

59586-05-9

Molecular Formula

C5H9Cl3O2Sn

Molecular Weight

326.2 g/mol

IUPAC Name

methyl 3-trichlorostannylbutanoate

InChI

InChI=1S/C5H9O2.3ClH.Sn/c1-3-4-5(6)7-2;;;;/h3H,4H2,1-2H3;3*1H;/q;;;;+3/p-3

InChI Key

DDWBBVMWMYPHKO-UHFFFAOYSA-K

Canonical SMILES

CC(CC(=O)OC)[Sn](Cl)(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(trichlorostannyl)butanoate typically involves the reaction of methyl butanoate with trichlorotin hydride. This reaction is carried out under anhydrous conditions to prevent the hydrolysis of the tin-chlorine bonds. The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to avoid oxidation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(trichlorostannyl)butanoate undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as alkyl or aryl groups.

    Reduction Reactions: The compound can be reduced to form organotin hydrides.

    Oxidation Reactions: The tin center can be oxidized to higher oxidation states.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include Grignard reagents and organolithium compounds. These reactions are typically carried out in anhydrous solvents like diethyl ether or tetrahydrofuran.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

Major Products Formed

    Substitution Reactions: Organotin compounds with various organic groups.

    Reduction Reactions: Organotin hydrides.

    Oxidation Reactions: Tin oxides or organotin oxides.

Scientific Research Applications

Methyl 3-(trichlorostannyl)butanoate has several applications in scientific research:

    Biology: Investigated for its potential use in biological assays and as a precursor for biologically active organotin compounds.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of organotin-based pharmaceuticals.

    Industry: Utilized in the production of materials with specific properties, such as catalysts and stabilizers for polymers.

Mechanism of Action

The mechanism of action of methyl 3-(trichlorostannyl)butanoate involves the interaction of the tin center with various molecular targets. The tin atom can form bonds with nucleophilic centers in other molecules, facilitating reactions such as substitution or addition. The pathways involved depend on the specific reaction conditions and the nature of the reactants.

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table summarizes key structural and functional differences between methyl 3-(trichlorostannyl)butanoate and related compounds:

Compound Name Substituent Group Molecular Formula Molecular Weight (g/mol) Key Applications/Properties CAS Number References
This compound -SnCl₃ C₅H₉Cl₃O₂Sn Not explicitly reported Potential catalysis, Lewis acid Not available -
Methyl 3-(benzylamino)butanoate -NHCH₂C₆H₅ C₁₂H₁₇NO₂ 207.27 Pharmaceutical intermediates 507444-65-7
Methyl 3-(methylthio)butanoate -SCH₃ C₆H₁₂O₂S 148.22 Flavoring agent (JECFA-approved) 207983-28-6
Ethyl 3-hydroxy-3-methylbutanoate -OH and -CH₃ C₇H₁₄O₃ 146.18 Solvent, fragrance component 18267-36-2
Methyl 4-methoxycarbonylbenzoylacetate -CO₂CH₃ and aryl group C₁₂H₁₂O₅ 236.22 Synthetic intermediate for heterocycles 22027-52-7

Reactivity and Stability

  • Trichlorostannyl Group: The -SnCl₃ group in this compound likely confers strong Lewis acidity, making it reactive toward nucleophiles (e.g., in Stille coupling or transesterification). This contrasts with amino or thio substituents in analogues, which exhibit nucleophilic or hydrogen-bonding properties .
  • Hydrolytic Stability: Organotin esters are prone to hydrolysis under acidic or basic conditions, whereas methyl esters with hydroxy or amino groups (e.g., ethyl 3-hydroxy-3-methylbutanoate) may form stable hydrogen-bonded networks .

Spectroscopic and Chromatographic Data

While direct data for this compound are unavailable, analogous compounds provide benchmarks:

  • LCMS Retention Time: Methyl-substituted butanoates (e.g., methyl 3-(benzylamino)butanoate) exhibit retention times influenced by polarity (e.g., 3–5 minutes under reverse-phase conditions) .
  • ¹H NMR: Aromatic or amino protons in analogues like methyl 3-(benzylamino)butanoate resonate at δ 7.2–7.4 ppm (aromatic) and δ 3.2–3.5 ppm (amino), whereas the SnCl₃ group would cause significant deshielding .

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